molecular formula C17H12FN3O B11992517 5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11992517
M. Wt: 293.29 g/mol
InChI Key: NIOKRHCYLVTGMW-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a benzylamino group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with a suitable nitrile source to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has a similar cyano group but features a different core structure.

Uniqueness

5-(Benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H12FN3O/c18-14-8-6-13(7-9-14)16-21-15(10-19)17(22-16)20-11-12-4-2-1-3-5-12/h1-9,20H,11H2

InChI Key

NIOKRHCYLVTGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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